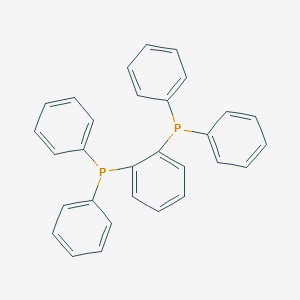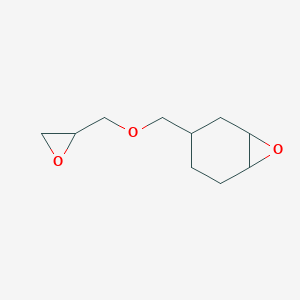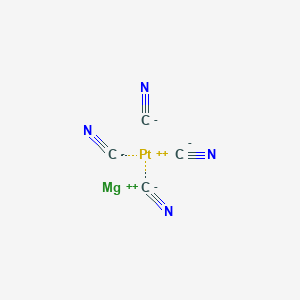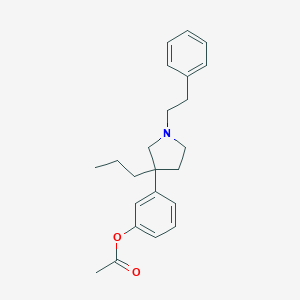
1,2-Bis(diphenylphosphino)benzene
Overview
Description
1,2-Bis(diphenylphosphino)benzene, also known as this compound, is a useful research compound. Its molecular formula is C30H24P2 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis in Fluoroaromatic Coupling Reactions : 1,2-Bis(diphenylphosphino)benzene is used as a catalytic modulator in iron-catalyzed fluoroaromatic coupling reactions. It facilitates the selective cleavage of sp(3)-carbon-halogen bonds in cross-coupling between polyfluorinated arylzinc reagents and alkyl halides, enabling easy and practical access to polyfluorinated aromatic compounds (Hatakeyama et al., 2009).
Synthesis of Chiral Palladium and Platinum Complexes : It's used in the synthesis of chiral palladium(II) and platinum(II) complexes. These complexes serve as catalysts in asymmetric Aldol reactions, essential for producing various organic compounds (Longmire et al., 1998).
Hydroformylation of Organic Compounds : Platinum complexes with this compound ligands are used in the hydroformylation of 1-octene, a process critical for the synthesis of aldehydes from alkenes (Vlugt et al., 2005).
C-C and C-N Bond Coupling Catalysis : It acts as a precursor in ruthenium-based catalysts for Suzuki-type C-C coupling and Buchwald-type C-N coupling reactions. These reactions are fundamental in forming carbon-carbon and carbon-nitrogen bonds in organic chemistry (Mukherjee et al., 2018).
Synthesis of Unsymmetrical Diarylmethanes : this compound is used in rhodium-catalyzed reactions to produce unsymmetrical diarylmethanes, vital intermediates in organic synthesis (Li et al., 2014).
Luminescent Mechanochromism : Silver(I) complexes containing this compound exhibit reversible luminescent mechanochromism. This property is crucial for materials that change color under mechanical stimuli, with applications in sensors and displays (Tsukuda et al., 2010).
High-Temperature Hydrogen Sorption : Porous coordination polymers based on this compound exhibit unusual and fully reversible hydrogen sorption at high temperatures, indicating potential applications in hydrogen storage and gas separation technologies (Bohnsack et al., 2013).
Safety and Hazards
According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and use personal protective equipment as required .
Mechanism of Action
Target of Action
1,2-Bis(diphenylphosphino)benzene, also known as dppbz, is an organophosphorus compound that primarily targets metal ions in various chemical reactions . It is classified as a diphosphine ligand, making it a common bidentate ligand in coordination chemistry . The phosphorus atoms in its structure contain a pair of lone electrons, giving it a certain nucleophilicity .
Mode of Action
The compound interacts with its targets through its phosphorus atoms, which can undergo nucleophilic substitution reactions with alkyl halides to produce corresponding phosphonium salt derivatives . It can also transform into corresponding pentavalent phosphorus oxide compounds under the action of strong oxidants such as hydrogen peroxide .
Biochemical Pathways
The compound is often used as a phosphine ligand in the fundamental research of organic synthesis methods catalyzed by metals . It plays a crucial role in various chemical reactions, including Baeyer-Villiger Oxidation, cycloadditions, and reductions .
Result of Action
The compound’s action results in the formation of new chemical structures. For instance, it can be used as a chelating ligand in the synthesis of luminescent copper(I) halide complexes . It can also be used in the synthesis of a copper-1,2-bis(diphenylphosphino)benzene catalyst for the β-boration of α, β-unsaturated amide .
Biochemical Analysis
Biochemical Properties
1,2-Bis(diphenylphosphino)benzene is known to have a certain nucleophilicity due to the lone pair of electrons on the phosphorus atom in its structure . This allows it to undergo nucleophilic substitution reactions with alkyl halides to produce corresponding phosphonium salt derivatives . Under the action of strong oxidants such as hydrogen peroxide, it can be converted into corresponding pentavalent phosphorus oxygen compounds .
Molecular Mechanism
It is known to act as a chelating ligand in the synthesis of luminescent copper (I) halide complexes . It is also used in the synthesis of a copper-1,2-bis(diphenylphosphino)benzene catalyst, which is used for the β-boration of α, β-unsaturated amide .
Properties
IUPAC Name |
(2-diphenylphosphanylphenyl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRYVRNCDXULEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333306 | |
| Record name | 1,2-Bis(diphenylphosphino)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13991-08-7 | |
| Record name | 1,2-Bis(diphenylphosphino)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(diphenylphosphino)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-bis(diphenylphosphino)benzene?
A1: The molecular formula of this compound is C30H24P2, and its molecular weight is 446.46 g/mol [].
Q2: Are there any notable structural features of dppbz revealed by X-ray crystallography?
A2: Yes, X-ray crystallography studies on dppbz and its derivatives consistently reveal a rigid backbone with restricted rotation around the central benzene ring. This rigidity influences the bite angle of the ligand when coordinated to metal centers [, , , , ].
Q3: How does protonation affect the structure of dppbz?
A3: Protonation of dppbz occurs selectively at one phosphorus center, leading to a phosphonium salt. This transformation results in a shorter P–C bond and a larger C–P–C angle at the quaternized phosphorus, reflecting the change in oxidation state from P(III) to P(V) [, ].
Q4: What types of reactions are effectively catalyzed by metal complexes containing dppbz?
A4: Dppbz-containing metal complexes are versatile catalysts for a wide range of reactions, including:
- Cross-coupling reactions: Negishi coupling of aryl zinc reagents with alkyl halides [] and benzyl halides/phosphates [], Suzuki-type C–C coupling [].
- Hydroformylation reactions: Hydroformylation of alkenes [].
- Hydrosilylation reactions: Hydrosilylation of aldehydes and ketones for alkoxysilane synthesis [].
- Carbon dioxide utilization: Formic acid synthesis from CO2 with hydrosilanes [] and formylation of amines with CO2 and H2 [].
- Other reactions: Methanol homologation [], alkyne hydrofunctionalization [], synthesis of diaryl sulfides [].
Q5: How does the structure of dppbz contribute to its effectiveness as a ligand in catalysis?
A5: The rigid o-phenylene linker in dppbz enforces a specific bite angle upon coordination to a metal center, which can influence the reactivity and selectivity of the resulting catalyst. This rigidity also enhances the stability of the complex, allowing for higher turnover numbers in catalytic cycles [, , ].
Q6: Can you give an example where dppbz ligand plays a crucial role in controlling the reaction selectivity?
A6: In the copper-catalyzed boration of unactivated alkynes, the choice of ligand significantly influences the regioselectivity. Using dppbz favors the formation of anti-Markovnikov products, while employing DMAP leads to Markovnikov products [].
Q7: Have computational methods been applied to study dppbz and its complexes?
A7: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been used to:
- Rationalize experimental observations: For example, DFT calculations helped explain the different phosphorescence colors observed in tetrahedral gold(I) dppbz complexes due to the influence of counter anion size on molecular symmetry [].
- Predict reaction mechanisms: DFT studies revealed the mechanism of nickel-catalyzed hydrocarboxylation of alkynes using formic acid, highlighting the crucial role of the dppbz ligand and the CO molecule in the catalytic cycle [].
Q8: How do modifications on the dppbz scaffold affect its coordination chemistry and catalytic activity?
A8: Substitutions on the phenyl rings of dppbz can influence its electronic and steric properties, impacting its coordination behavior and catalytic activity:
- Electronic effects: Electron-donating or withdrawing groups can tune the electron density at the phosphorus centers, affecting the metal-ligand interaction and catalytic activity [, , ].
- Steric effects: Bulky substituents can hinder the approach of reactants to the metal center, potentially affecting reaction rates and selectivity [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)
![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)











